molecular formula C18H22O2 B084612 4,6-Estradiene-3,17-dione CAS No. 13209-45-5

4,6-Estradiene-3,17-dione

Cat. No. B084612
CAS RN: 13209-45-5
M. Wt: 270.4 g/mol
InChI Key: GKSFRYHLOMZMFQ-QXUSFIETSA-N
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Description

4,6-Estradiene-3,17-dione, also known as estra-4,9-diene-3,17-dione, is a synthetic, orally active anabolic-androgenic steroid (AAS) of the 19-nortestosterone group that was never introduced for medical use . It is thought to be a prohormone of dienolone . It is also known as a steroid with antiglucocorticoid activity .


Molecular Structure Analysis

The molecular formula of 4,6-Estradiene-3,17-dione is C18H22O2 . Its molecular weight is 270.36600 . The structure is not light-sensitive .


Physical And Chemical Properties Analysis

4,6-Estradiene-3,17-dione has a density of 1.15g/cm3 . Its boiling point is 453.3ºC at 760 mmHg . The melting point is between 183-185˚C . It is not a restricted compound .

Scientific Research Applications

  • Role in Estrogen Synthesis and Breast Cancer : 4-Hydroxy-f-androstene-3,17-dione, a related compound, inhibits the conversion of 4-androstene-3,17-dione to estrogens. This inhibition can reduce estrogen levels significantly, demonstrating potential applications in controlling estrogen-dependent reproductive and neoplastic processes, including breast cancer treatment (Brodie, Schwarzel, Shaikh, & Brodie, 1977).

  • Impact on Steroid Metabolism : The metabolism of 1,4-androstadiene-3,17-dione by human placental microsomes, a process related to 4,6-Estradiene-3,17-dione, has been studied, showing its conversion into various estrogenic compounds. This highlights its importance in steroid metabolism and potential applications in studying hormonal pathways (Milewich, Bradfield, Coe, Masters, & Macdonald, 1981).

  • Effects in Reproduction and Endocrine Function : Studies on the human testis have shown that related steroids can impact testosterone formation, indicating potential applications in understanding reproductive health and endocrine disorders (Yanaihara, Troen, Troen, & Troen, 1972).

  • Role in Prostatic Cancer Treatment : Research suggests that precursors to estrone, similar in structure to 4,6-Estradiene-3,17-dione, could be used in treating hormone-sensitive prostatic adenocarcinoma, potentially offering a less risky alternative to estrogen treatments (Marks & Petrow, 1983).

Safety And Hazards

The safety data sheet suggests not to breathe the dust of 4,6-Estradiene-3,17-dione . Contact during pregnancy or nursing should be avoided . After handling, skin should be washed thoroughly . Eating, drinking, or smoking while using this product should be avoided . Release to the environment should be avoided . Protective gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-16H,3,5-9H2,1H3/t13-,14+,15+,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSFRYHLOMZMFQ-QXUSFIETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927528
Record name Estra-4,6-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Estradiene-3,17-dione

CAS RN

13209-45-5
Record name Estra-4,6-diene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13209-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Estradiene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-4,6-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GD Dzingeleski, S Bantia, G Blotny… - The Journal of Organic …, 1988 - ACS Publications
The steroidal trienol 3-hydroxy-3, 5, 7-estratrien-17-one (1) decomposes in aqueous solution to yield 5, 7-es-tradiene-3, 17-dione (2), 4, 7-estradiene-3, 17-dione (3), and an …
Number of citations: 8 pubs.acs.org
DS Irvine, G Kruger - The Journal of Organic Chemistry, 1970 - ACS Publications
Initial studies were carried out by heating 2.0 mol of 1-hexene with 4.9 mol of 37% formalin and 8 ml of sulfuric acid at 175 in an autoclave for 5 hr. Complete conversion of the starting …
Number of citations: 3 pubs.acs.org
S Bantia, RM Pollack - Journal of the American Chemical Society, 1986 - ACS Publications
The 3-oxo-A5-steroid isomerase (EC 5.3. 3.1) from Pseudomonas testosteroni catalyzes the isomerization of a variety of 5· 6 and 5 8· 10 steroids to their 4 isomers. 1· 2 This enzyme is …
Number of citations: 21 pubs.acs.org
G Kruger, A Verwijs - The Journal of Organic Chemistry, 1970 - ACS Publications
9, The conversion of 2-halo-6, 19-oxides 8 and 9 to A4’6-3-ketones 11 and 12 was achieved by heating the two oxides in acetic anhydride in the presence of p-toluenesulfonic acid. …
Number of citations: 1 pubs.acs.org
Y Pei, O Kahn, J Sletten - Journal of the American Chemical …, 1986 - ACS Publications
Figure 4. Temperature dependence of xMT for MnCu2 (bapo)(H20) 4· 2H20 (4) in the 300-3 K temperature range. In the inserted frame, we expanded the T axis in the 0-30 K …
Number of citations: 95 pubs.acs.org
E Zaporowska, R Rembiesa - Endokrynologia Polska, 1983 - pubmed.ncbi.nlm.nih.gov
[4,6-estradien-3,17-dione--inhibitor of testosterone biosynthesis] [4,6-estradien-3,17-dione--inhibitor of testosterone biosynthesis] Endokrynol Pol. 1983;34(3):153-68. [Article in Polish] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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